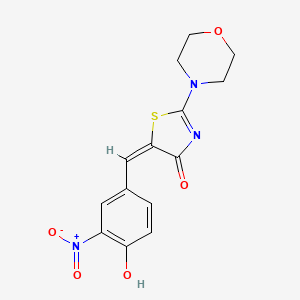

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-morpholinothiazol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-morpholinothiazol-4(5H)-one, also known as HNT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. HNT is a thiazolone derivative that is synthesized through a multistep process involving the condensation of 2-aminothiazole with 4-hydroxy-3-nitrobenzaldehyde followed by cyclization and morpholine substitution.

科学的研究の応用

- The compound’s hapten moiety, the 4-hydroxy-3-nitrophenyl acetyl group, can be linked to a carrier protein (such as nitrophenol) to create an immunogenic molecule. Researchers use this conjugate to study immune responses, antibody production, and B cell activation. Antibodies specific to this hapten-carrier complex are valuable tools for detecting and quantifying antigens in Western blot assays .

- The thiazolone scaffold in this compound offers potential as a pharmacophore. Researchers explore its derivatives for drug discovery, especially in the context of antimicrobial, antiviral, or anticancer agents. Structural modifications can enhance bioactivity, selectivity, and pharmacokinetic properties .

- The nitrophenyl group contributes to antioxidant activity. Researchers investigate its potential to scavenge free radicals and protect against oxidative stress-related diseases. Additionally, the compound’s anti-inflammatory effects may be relevant in conditions like arthritis or neuroinflammation .

- The conjugated system in the molecule allows for fluorescence emission. Scientists use it as a fluorescent probe to study cellular processes, protein interactions, and intracellular localization. By attaching this compound to specific biomolecules, they gain insights into biological events .

- The thiazolone ring can coordinate with metal ions. Researchers explore its ability to chelate transition metals, which has implications in catalysis, environmental remediation, and metal-based drug design. The compound’s binding affinity for specific metals is of interest .

- The electron-rich thiazolone core makes this compound suitable for organic electronic devices. Researchers investigate its use in organic semiconductors, solar cells, and light-emitting diodes. Its optical and electronic properties contribute to the development of novel materials .

Antibody Research and Immunology

Drug Development and Medicinal Chemistry

Antioxidant and Anti-Inflammatory Properties

Photophysical Studies and Fluorescent Probes

Metal Ion Chelation and Coordination Chemistry

Material Science and Organic Electronics

特性

IUPAC Name |

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c18-11-2-1-9(7-10(11)17(20)21)8-12-13(19)15-14(23-12)16-3-5-22-6-4-16/h1-2,7-8,18H,3-6H2/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRKVCXNVKXUQS-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)